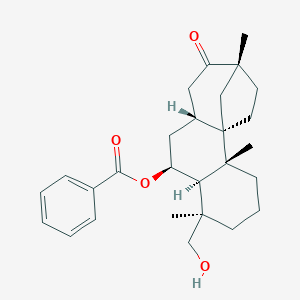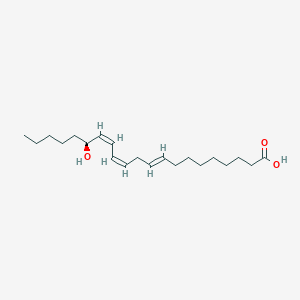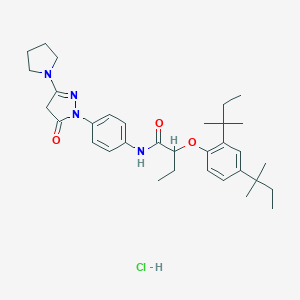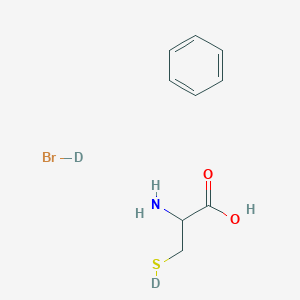![molecular formula C17H14BrN5O2S B237104 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide is a compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain bacteria and fungi, and has been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide in lab experiments is its unique mechanism of action. This compound has been shown to have a range of biochemical and physiological effects, making it a potentially useful tool for studying a variety of biological processes. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult and time-consuming to produce.
Orientations Futures
There are several future directions for research on 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in a range of scientific research areas. Finally, more research is needed to explore the potential advantages and limitations of using this compound in lab experiments, and to identify any potential side effects or safety concerns.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 5-bromo-2-furancarboxylic acid with 2-amino-5-(3-ethyl-1,2,4-triazol-5-yl)thiazole. This reaction produces the intermediate compound 5-bromo-N-(2-furanyl)-2-methylbenzene-1,3-diamine, which is then reacted with furan-2-carboxylic acid to produce the final compound.
Applications De Recherche Scientifique
5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide has been studied for its potential applications in a range of scientific research areas. This compound has been shown to have antimicrobial activity, and has been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines.
Propriétés
Formule moléculaire |
C17H14BrN5O2S |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
5-bromo-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14BrN5O2S/c1-3-14-20-21-17-23(14)22-16(26-17)10-5-4-9(2)11(8-10)19-15(24)12-6-7-13(18)25-12/h4-8H,3H2,1-2H3,(H,19,24) |
Clé InChI |
JFCOSHVPGZNZAW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(O4)Br |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(O4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)



![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)